molecular formula C7H4ClNOS B8726194 4-Chloro-2,3-dihydro-1,2-benzothiazol-3-one

4-Chloro-2,3-dihydro-1,2-benzothiazol-3-one

Cat. No. B8726194
M. Wt: 185.63 g/mol
InChI Key: WOVVBOZDLNYKSH-UHFFFAOYSA-N
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Patent
US07776847B2

Procedure details

(E)-2-Chloro-6-(methylthio)benzaldehyde oxime (12.37 g) was dissolved in toluene (35 mL). Sulfuryl chloride (5.4 ml, 66.24 mmol) was added, dropwise to the solution at 0° C., followed by heating at 80° C. for 1 h. After the completion of the reaction, the reaction mixture was cooled to room temperature and a white precipitate formed. The solid was collected by vacuum filtration, washed with toluene and air dried to 4-chlorobenzo[d]isothiazol-3(2H)-one (6 g). (This method is general for other 2-(methythio) benzaldehyde oximes.) 1H NMR (300 MHz, DMSO-d6): 7.90 (t, 1H), 7.55 (t, 1H), 7.41 ppm (d, 1H). MW=186 confirmed by LC-MS, tr=2.38 min (Method B) MH+=187.
Quantity
12.37 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([S:11]C)[C:3]=1/[CH:4]=[N:5]/O.S(Cl)(Cl)(=O)=[O:14]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]2[C:4](=[O:14])[NH:5][S:11][C:7]=2[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
12.37 g
Type
reactant
Smiles
ClC1=C(/C=N/O)C(=CC=C1)SC
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5.4 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
FILTRATION
Type
FILTRATION
Details
The solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with toluene and air
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried to 4-chlorobenzo[d]isothiazol-3(2H)-one (6 g)
CUSTOM
Type
CUSTOM
Details
confirmed by LC-MS, tr=2.38 min (Method B) MH+=187
Duration
2.38 min

Outcomes

Product
Name
Type
Smiles
ClC1=CC=CC2=C1C(NS2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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